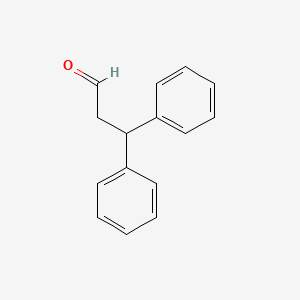
3,3-Diphenylpropanal
Descripción general
Descripción
3,3-Diphenylpropanal, also known as 3,3-Diphenylpropionaldehyde, is a chemical compound with the molecular formula C15H14O . It has an average mass of 210.271 Da and a monoisotopic mass of 210.104462 Da . It is also known by its IUPAC name, Benzenepropanal, β-phenyl- .
Molecular Structure Analysis
The molecular structure of 3,3-Diphenylpropanal consists of a propanal group (a three-carbon aldehyde) with two phenyl groups (benzene rings) attached to the middle carbon . This gives the molecule a somewhat complex structure with multiple aromatic rings.Aplicaciones Científicas De Investigación
Microfluidity Probes in Aqueous Solutions
3,3-Diphenylpropanal, along with compounds like diphenylpropane, has been utilized as a microfluidity probe in aqueous micellar solutions with sodium dodecyl sulphate. These probes, effective even in small concentrations, offer advantages in microfluidity measurements and have shown consistent results with fluorescence depolarization methods (Zachariasse, 1978).
Photoinduced Nucleophilic Addition
In a study involving photoamination, 3,3-Diphenylpropanal and related compounds were used to achieve photoinduced nucleophilic addition of ammonia and alkylamines, leading to the formation of various structurally interesting compounds. The process underscores the chemical's potential in synthetic organic chemistry (Yamashita et al., 1991).
Crystal Structure Analysis
Research involving crystal structure determination of related compounds, such as 1,3-diphenylpropane-1,2,3-trione and 3,3-dihydroxy-1,4-diphenylbutane-1,2,4-trione, provides insights into the molecular configuration of polycarbonyl compounds. These studies are critical for understanding the molecular geometry and potential applications of 3,3-Diphenylpropanal in materials science and crystallography (Beddoes et al., 1982).
Fluorescence Spectroscopy
Investigations on the fluorescence spectra of compounds like 1,3-diphenylpropane, which are structurally related to 3,3-Diphenylpropanal, have revealed unique fluorescence characteristics due to intramolecular excimer formation. Such properties are significant in the field of photophysics and photonics (Hirayama, 1965).
Potential in Medicinal Chemistry
Derivatives of diphenylpropane, closely related to 3,3-Diphenylpropanal, have shown potential as agonists of PPAR nuclear receptors, suggesting its relevance in developing treatments for metabolic, inflammatory, and neurodegenerative diseases (Rosse, 2013).
Chemical Transformations and Synthesis
Studies involving the halogenation of 2-hydroxy-1,2-diphenylpropan-1-one, a compound structurally similar to 3,3-Diphenylpropanal, have expanded the understanding of chemical transformations and synthesis, contributing to the field of organic chemistry (Aitken & Aitken, 2008).
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, 3,3-Diphenylpropanal is classified under GHS07. It has hazard statements H315, H317, and H319, indicating that it can cause skin irritation, skin sensitization, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if skin irritation or rash occurs or if eye irritation persists .
Propiedades
IUPAC Name |
3,3-diphenylpropanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,12,15H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNJCCMGUBTMJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diphenylpropanal | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

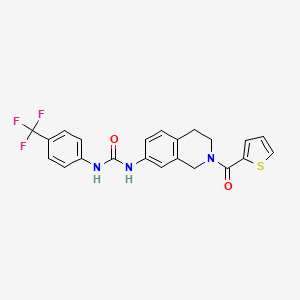
![1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2737487.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2737490.png)

![4-bromo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2737493.png)
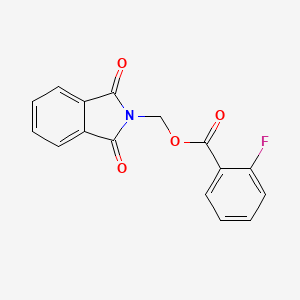
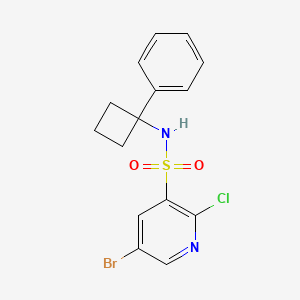
![(3R,4S)-8-Oxa-1-azaspiro[4.5]decane-3,4-diol;hydrochloride](/img/structure/B2737496.png)
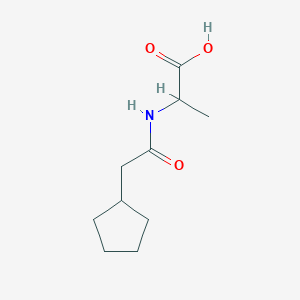
![Methyl 4-[(5,6-dimethylpyrimidine-4-carbonyl)amino]benzoate](/img/structure/B2737502.png)
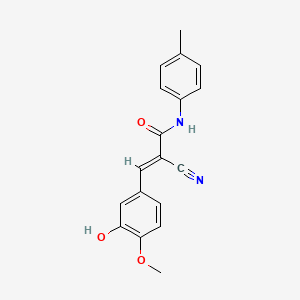
![7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2737505.png)
![N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-2-phenoxyacetamide](/img/structure/B2737507.png)
![7-ethyl-8-methyl-6-oxo-N-(2-oxo-2H-chromen-3-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2737508.png)